molecular formula C18H16BrN3O2S B11102916 1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl N'-(4-bromophenyl)carbamimidothioate

1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl N'-(4-bromophenyl)carbamimidothioate

Cat. No.: B11102916
M. Wt: 418.3 g/mol
InChI Key: DMAZSRUKIHSDNM-UHFFFAOYSA-N
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Description

3-({AMINO[(4-BROMOPHENYL)IMINO]METHYL}SULFANYL)-1-(3-METHYLPHENYL)-2,5-DIOXOPYRROLIDINE is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, an imino group, and a dioxopyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({AMINO[(4-BROMOPHENYL)IMINO]METHYL}SULFANYL)-1-(3-METHYLPHENYL)-2,5-DIOXOPYRROLIDINE typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-bromoaniline and 3-methylbenzaldehyde to form the imine intermediate. This intermediate is then reacted with a thiol compound to introduce the sulfanyl group, followed by cyclization to form the dioxopyrrolidine ring. The reaction conditions often include the use of organic solvents such as tetrahydrofuran (THF) and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-({AMINO[(4-BROMOPHENYL)IMINO]METHYL}SULFANYL)-1-(3-METHYLPHENYL)-2,5-DIOXOPYRROLIDINE undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imino group can be reduced to form the corresponding amine.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-({AMINO[(4-BROMOPHENYL)IMINO]METHYL}SULFANYL)-1-(3-METHYLPHENYL)-2,5-DIOXOPYRROLIDINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-({AMINO[(4-BROMOPHENYL)IMINO]METHYL}SULFANYL)-1-(3-METHYLPHENYL)-2,5-DIOXOPYRROLIDINE involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromoaniline: Shares the bromophenyl group but lacks the imino and dioxopyrrolidine moieties.

    3-Methylbenzaldehyde: Contains the methylphenyl group but lacks the imino and sulfanyl groups.

    N-Phenylmaleimide: Contains the dioxopyrrolidine ring but lacks the bromophenyl and imino groups.

Uniqueness

3-({AMINO[(4-BROMOPHENYL)IMINO]METHYL}SULFANYL)-1-(3-METHYLPHENYL)-2,5-DIOXOPYRROLIDINE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H16BrN3O2S

Molecular Weight

418.3 g/mol

IUPAC Name

[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl] N'-(4-bromophenyl)carbamimidothioate

InChI

InChI=1S/C18H16BrN3O2S/c1-11-3-2-4-14(9-11)22-16(23)10-15(17(22)24)25-18(20)21-13-7-5-12(19)6-8-13/h2-9,15H,10H2,1H3,(H2,20,21)

InChI Key

DMAZSRUKIHSDNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)CC(C2=O)SC(=NC3=CC=C(C=C3)Br)N

Origin of Product

United States

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